molecular formula C14H12N2O3S B2796809 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime CAS No. 477852-23-6

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime

Cat. No.: B2796809
CAS No.: 477852-23-6
M. Wt: 288.32
InChI Key: VPPXQVPBNXEHNN-XNTDXEJSSA-N
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Description

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime is a chemical compound belonging to the family of benzaldehyde nitroalkenes . It has the molecular formula C14H12N2O3S and a molecular weight of 288.32 . This compound is characterized by the presence of a nitro group, a phenylsulfanyl group, and an O-methyloxime group attached to a benzene ring.

Preparation Methods

The synthesis of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime typically involves multiple steps. One common method includes the nitration of 4-(phenylsulfanyl)benzaldehyde, followed by the formation of the O-methyloxime derivative . The reaction conditions often require the use of strong acids for nitration and specific reagents for the oxime formation. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .

Chemical Reactions Analysis

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, reducing agents like hydrogen gas, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes and proteins. The nitro group and the phenylsulfanyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions .

Comparison with Similar Compounds

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime can be compared with other similar compounds such as:

    4-(phenylsulfanyl)benzaldehyde: Lacks the nitro and O-methyloxime groups, making it less reactive in certain chemical reactions.

    3-nitrobenzaldehyde: Lacks the phenylsulfanyl and O-methyloxime groups, affecting its chemical properties and reactivity.

    4-(phenylsulfanyl)benzenecarbaldehyde:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns.

Properties

IUPAC Name

(E)-N-methoxy-1-(3-nitro-4-phenylsulfanylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-15-10-11-7-8-14(13(9-11)16(17)18)20-12-5-3-2-4-6-12/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPXQVPBNXEHNN-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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